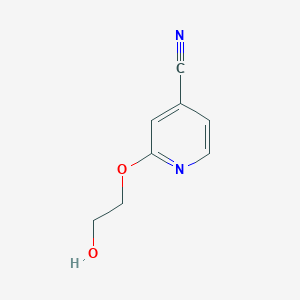
4-Fluoroisoindoline-1,3-dione
概要
説明
Synthesis Analysis
The synthesis of related heterocyclic derivatives, such as 4-(sulfonylmethyl)isoquinoline-1,3(2H,4H)-diones, has been achieved through a visible-light-promoted reaction catalyzed by fac-Ir(ppy)3 at room temperature . Another study describes a metal-free approach to modify the isoquinoline-1,3-dione scaffold, where diazonium cations are trapped with arenes or HF to introduce aryl groups or a fluorine atom, respectively . These methods provide a foundation for the synthesis of 4-Fluoroisoindoline-1,3-dione by potentially adapting the diazonium trapping strategy to incorporate the fluorine atom at the 4-position.
Molecular Structure Analysis
X-ray structural analysis has been used to characterize the molecular structure of related compounds. For instance, a fluoroalkylated 1,1-dimethoxy-3-iminoisoindoline acetal has been synthesized, and its structure was elucidated, revealing the stabilization of the amino tautomer and the presence of H-bonded dimers in the solid state . Similarly, the structure of 3-(4-fluorophenylhydrazone)pentane-2,4-dione was determined using X-ray diffraction, showing intramolecular H-bonds and a hydrazone structure . These studies suggest that this compound would also exhibit a planar structure with potential for intramolecular hydrogen bonding.
Chemical Reactions Analysis
The chemical reactivity of related compounds has been explored through various reactions. The study of 3-(4-fluorophenylhydrazone)pentane-2,4-dione revealed high reactivity in its hydrazone form, which was stabilized by intramolecular hydrogen bonds . This indicates that this compound could also participate in reactions that exploit its potential for resonance stabilization and intramolecular interactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds similar to this compound have been investigated. For example, the title compound 2-(2-Fluoro-4-hydroxybenzyl)isoindoline-1,3-dione was found to have a nearly planar isoindoline-1,3-dione fragment and formed intermolecular hydrogen bonds in the solid state . These findings suggest that this compound would likely exhibit similar planarity and have the capacity to engage in hydrogen bonding, which could affect its solubility, stability, and reactivity.
科学的研究の応用
Herbicide Development
4-Fluoroisoindoline-1,3-dione derivatives have been explored as potent protoporphyrinogen oxidase inhibitors, a promising target for herbicide discovery. Novel phthalimide derivatives, including this compound, demonstrated excellent herbicidal efficacy, comparable to commercial herbicides like Flumioxazin, Atrazine, and Chlortoluron. Their mode of action involves inhibiting the PPO enzyme, which contributes to their herbicidal activities (Gao et al., 2019).
Synthesis of Isoindoline Derivatives
Studies have explored the synthesis and characterization of various isoindoline-1,3-dione derivatives. These studies focus on understanding the structural and molecular properties of these compounds, which are crucial for their applications in different scientific fields, such as material science and medicine (Vesek et al., 2012).
Development of Fluorescent Probes
This compound has been utilized in the development of fluorescent probes for various applications. These probes can be used for detecting specific molecules or ions, and are important in biological, biochemical, and biomedicine fields. For instance, they are employed in one- and two-photon imaging, highlighting their utility in sophisticated imaging techniques (Sun et al., 2018).
Green Chemistry Applications
The synthesis of isoindoline-1,3-dione derivatives using environmentally friendly methods is an emerging area of research. For example, using the Water Extract of Onion Peel Ash (WEOPA) method provides a greener alternative for synthesizing these derivatives, avoiding harmful reagents and contributing to bio-waste management (Journal et al., 2019).
Antiviral Research
In the context of antiviral research, modifications of the isoindoline-1,3-dione scaffold have shown promise. These modifications, such as chelating with magnesium, have been investigated for inhibiting HIV-1 integrase and the ribonuclease H function of HIV-1 reverse transcriptase. This suggests potential therapeutic applications of these compounds in HIV treatment (Billamboz et al., 2011).
Safety and Hazards
作用機序
Target of Action
4-Fluoroisoindoline-1,3-dione is a type of aromatic compound characterized by an isoindoline nucleus and carbonyl groups at positions 1 and 3 . These compounds have gained significant attention for their potential use in diverse fields such as pharmaceutical synthesis, herbicides, colorants, dyes, polymer additives, organic synthesis, and photochromic materials . .
Mode of Action
It’s known that these compounds exhibit diverse chemical reactivity , which suggests they may interact with their targets in various ways
Biochemical Pathways
These compounds are known for their diverse chemical reactivity , suggesting they may influence multiple biochemical pathways
Result of Action
These compounds are known for their diverse chemical reactivity , suggesting they may have various effects at the molecular and cellular levels
生化学分析
Biochemical Properties
4-Fluoroisoindoline-1,3-dione plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. It has been shown to interact with indoleamine pyrrole-2,3-dioxygenase-1 (IDO1), an enzyme involved in the catabolism of tryptophan to kynurenine. The compound inhibits the activity of IDO1, which is a target for cancer therapy due to its role in immune suppression . Additionally, this compound interacts with various proteins through hydrophobic and electrostatic interactions, influencing their stability and function .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to induce apoptosis in cancer cells, particularly in blood cancer cell lines such as K562 and Raji cells . The compound influences cell signaling pathways by modulating the activity of key enzymes and proteins involved in apoptosis and cell survival. Furthermore, this compound affects gene expression by altering the transcriptional activity of genes associated with cell cycle regulation and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of IDO1, inhibiting its enzymatic activity and preventing the conversion of tryptophan to kynurenine . This inhibition leads to an accumulation of tryptophan and a decrease in kynurenine levels, which can enhance immune responses against cancer cells. Additionally, this compound interacts with other biomolecules through hydrophobic and electrostatic interactions, stabilizing or destabilizing protein structures and influencing their function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits stability under standard storage conditions, but its activity can degrade over time when exposed to light and moisture . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in the context of enzyme inhibition and apoptosis induction . The degradation products of the compound may have different biological activities, which necessitates careful monitoring of its stability during experiments .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to inhibit IDO1 activity and enhance immune responses without causing significant toxicity . At higher doses, this compound can induce toxic effects, including liver damage and immune suppression . These findings highlight the importance of optimizing dosage to achieve therapeutic effects while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with IDO1. The inhibition of IDO1 by this compound affects the kynurenine pathway, leading to altered levels of tryptophan and its metabolites . Additionally, the compound may interact with other enzymes and cofactors involved in cellular metabolism, influencing metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and interactions with transport proteins . The compound can accumulate in specific tissues, particularly those with high levels of IDO1 expression, such as the liver and tumor tissues . Its distribution is influenced by its hydrophobicity and the presence of binding proteins that facilitate its transport across cellular membranes .
Subcellular Localization
The subcellular localization of this compound is primarily in the cytoplasm, where it interacts with IDO1 and other cytoplasmic proteins . The compound may also localize to the nucleus, where it can influence gene expression by interacting with transcription factors and other nuclear proteins . Post-translational modifications, such as phosphorylation, may affect the localization and activity of this compound, directing it to specific cellular compartments .
特性
IUPAC Name |
4-fluoroisoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4FNO2/c9-5-3-1-2-4-6(5)8(12)10-7(4)11/h1-3H,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROFGDCOBISHGRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)C(=O)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60622222 | |
| Record name | 4-Fluoro-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60622222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
51108-29-3 | |
| Record name | 4-Fluoro-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60622222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the structure of 4-Fluoroisoindoline-1,3-dione contribute to its biological activity, specifically as a Protoporphyrinogen Oxidase (PPO) inhibitor?
A1: While the provided research papers don't directly investigate this compound in isolation, they highlight its role as a building block for potent PPO inhibitors. Specifically, 2-(4-bromo-2,6-difluorophenyl)-4-fluoroisoindoline-1,3-dione (compound 3r) demonstrates good herbicidal activity by inhibiting PPO. [] This suggests that the this compound core, especially when substituted with specific groups at the 2nd position, plays a crucial role in binding to and inhibiting PPO. Further research exploring a wider array of substitutions on the this compound core could elucidate the structure-activity relationship in detail.
Q2: Can you elaborate on the synthesis of derivatives containing the this compound core?
A2: Both papers showcase the versatility of this compound as a starting material for creating diverse derivatives. One study employs a multi-step synthetic approach involving substitution, click chemistry, and addition reactions to link this compound with diphenylcarbamide moieties. [] The second study utilizes a similar approach, focusing on creating various N-phenyl phthalimide derivatives. [] These studies demonstrate that this compound can be effectively modified using well-established synthetic procedures, allowing for the generation of libraries of compounds for biological evaluation.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

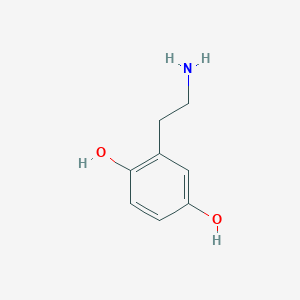

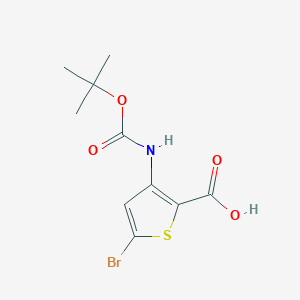
![5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine](/img/structure/B1343793.png)
![Tert-butyl 1-oxo-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B1343796.png)


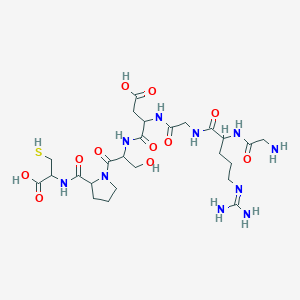

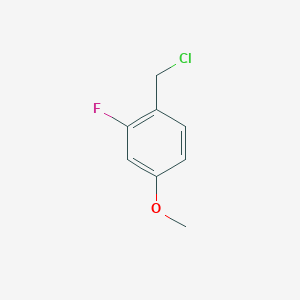


![2-bromo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1343808.png)
